Ethyl 5-(3-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate
Overview
Description
Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 3-trifluoromethylbenzoyl chloride with thiosemicarbazide to form the intermediate 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the lithiation step and careful control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiadiazole ring is known to interact with metal ions, which can further influence the compound’s biological activity .
Comparison with Similar Compounds
Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate can be compared with other similar compounds such as:
Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.
Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate: The presence of a chlorine atom instead of a trifluoromethyl group affects the compound’s overall properties
Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)10-17-16-9(20-10)7-4-3-5-8(6-7)12(13,14)15/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIBRIQLRGUXSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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